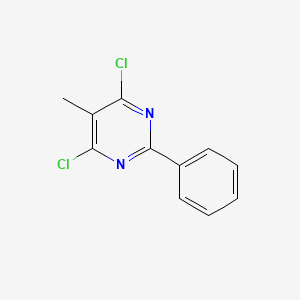

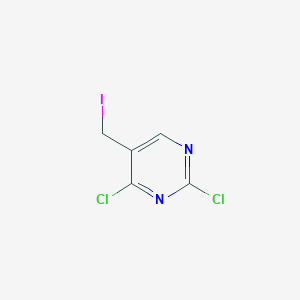

4,6-Dichloro-5-methyl-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-5-methyl-2-phenylpyrimidine (DCMP) is a heterocyclic aromatic compound with a pyrimidine ring structure. It is a colorless solid that is soluble in polar organic solvents. DCMP has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCMP.

Aplicaciones Científicas De Investigación

Cyclometallation and Structural Studies

4,6-Dichloro-5-methyl-2-phenylpyrimidine has been explored in the field of cyclometallation, a process important in organometallic chemistry. Caygill et al. (1990) studied the cyclopalladation of various phenylpyrimidines, including derivatives of 4,6-dichloro-5-methyl-2-phenylpyrimidine, using lithium tetrachloropalladate. This research contributes to the understanding of the structural and electronic properties of these complexes (Caygill, Hartshorn, & Steel, 1990).

Crystal Structure Analysis

Kwon et al. (2015) conducted a study on the crystal structure of fenclorim, a commercial herbicide safener, which is a derivative of 4,6-dichloro-5-methyl-2-phenylpyrimidine. Their analysis of the crystal structure, including hydrogen bonding and intermolecular interactions, contributes to the understanding of its molecular properties (Kwon, Kim, Kang, & Kim, 2015).

Synthesis and Process Research

Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This research is crucial in the development and optimization of synthetic pathways for pharmaceutical intermediates (Guo, 2012).

Nonlinear Optical Properties

Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to 4,6-dichloro-5-methyl-2-phenylpyrimidine. Their study contributes to the understanding of the NLO characteristics of these compounds, which have potential applications in optoelectronic and photonic technologies (Hussain et al., 2020).

Ligand Synthesis for Supramolecular Chemistry

Schubert and Eschbaumer (1999) reported on the synthesis of ligands for supramolecular chemistry, utilizing derivatives of 4,6-dichloro-5-methyl-2-phenylpyrimidine. This research is significant in the field of supramolecular chemistry, where these ligands can form complex structures with potential applications in material science (Schubert & Eschbaumer, 1999).

Propiedades

IUPAC Name |

4,6-dichloro-5-methyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCGQPJPYPZPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621957 |

Source

|

| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-methyl-2-phenylpyrimidine | |

CAS RN |

33655-33-3 |

Source

|

| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)